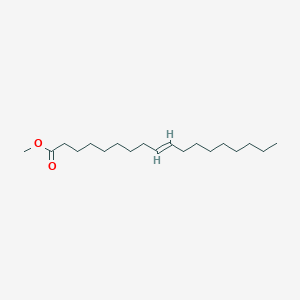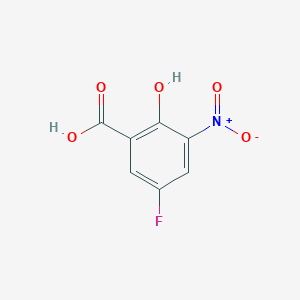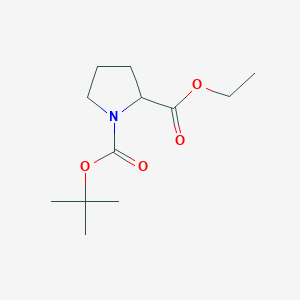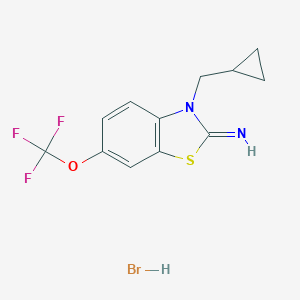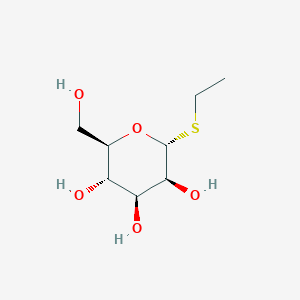![molecular formula C16H18O2 B153880 [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) CAS No. 129126-64-3](/img/structure/B153880.png)
[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) is an organic compound belonging to the class of biphenyls Biphenyls are characterized by two benzene rings connected by a single carbon-carbon bond This specific compound features hydroxyl groups at the 2 and 4 positions and ethyl groups at the 3 and 3 positions on the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of Ethyl Groups: The ethyl groups can be added via Friedel-Crafts alkylation, where ethyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Continuous flow reactors and advanced catalytic systems are often employed to ensure consistent product quality.
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
作用机制
The mechanism of action of [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Biphenyl: The parent compound without hydroxyl or ethyl groups.
2,4-Dihydroxybiphenyl: Similar structure but without ethyl groups.
3,3-Diethylbiphenyl: Similar structure but without hydroxyl groups.
Uniqueness: [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) is unique due to the presence of both hydroxyl and ethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial use.
属性
IUPAC Name |
2-ethyl-6-(3-ethyl-4-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-11-6-5-7-14(16(11)18)13-8-9-15(17)12(4-2)10-13/h5-10,17-18H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVPFWOHUILZSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
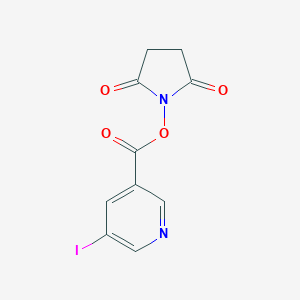
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
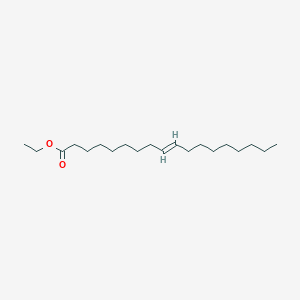
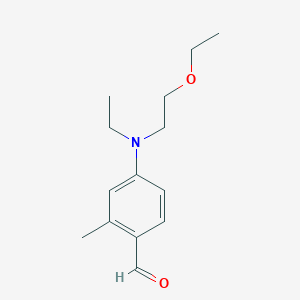
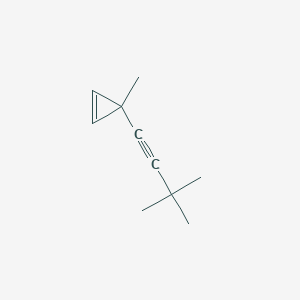
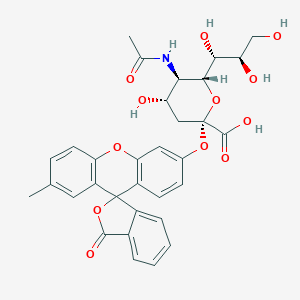
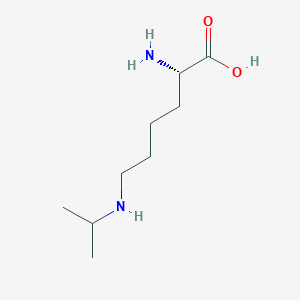
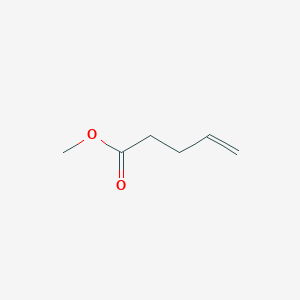
![(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one](/img/structure/B153852.png)
